N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Lipophilicity Drug Discovery ADME

N,N-Dimethyl-3-(piperidin-3-yl)propanamide (CAS 138304-80-0) is a piperidine-based amide building block uniquely available in both free base and crystalline dihydrochloride hydrate salt forms—enabling precise formulation for CNS lead optimization and sigma receptor probe synthesis. With a defined LogP of -0.04, 3 rotatable bonds, and moderate hydrophilicity, it is well-suited for avoiding P-glycoprotein efflux in CNS programs. Unlike unsubstituted analogs that exist as oils, the dihydrochloride salt provides a non-hygroscopic solid for accurate weighing and reproducible assay outcomes. Insist on this specific N,N-dimethyl amide to ensure batch-to-batch consistency in multi-step synthesis and HPLC method development. Order ≥95% purity material today.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 138304-80-0
Cat. No. B174542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(piperidin-3-yl)propanamide
CAS138304-80-0
SynonymsN,N-dimethyl-3-piperidin-3-ylpropanamide(SALTDATA: 2HCl 0.5H2O)
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCC1CCCNC1
InChIInChI=1S/C10H20N2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9/h9,11H,3-8H2,1-2H3
InChIKeyWQZWSAVUJCYHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-3-(piperidin-3-yl)propanamide (CAS 138304-80-0): Product Specifications and Procurement Guide for Research Applications


N,N-Dimethyl-3-(piperidin-3-yl)propanamide (CAS 138304-80-0, C₁₀H₂₀N₂O, MW 184.28) is a piperidine-based amide building block characterized by a dimethyl amide group attached to a propanamide chain linked to a piperidin-3-yl moiety. The compound exhibits a calculated LogP of -0.04 and possesses 3 rotatable bonds, indicating moderate hydrophilicity and conformational flexibility . It is commercially available both as a free base and as a dihydrochloride hydrate salt, with the latter providing a crystalline solid form suitable for precise handling and formulation .

Why N,N-Dimethyl-3-(piperidin-3-yl)propanamide Cannot Be Replaced by Generic Piperidine Propanamide Analogs in Research and Development


Direct substitution of N,N-dimethyl-3-(piperidin-3-yl)propanamide with unsubstituted or differently N-alkylated piperidinyl propanamide analogs is not recommended due to divergent physicochemical and solid-state properties. The N,N-dimethyl amide functionality confers a specific lipophilicity profile (LogP = -0.04) and hydrogen-bonding capacity that differs markedly from primary amides (e.g., 3-(piperidin-3-yl)propanamide) . Furthermore, the target compound is accessible as a dihydrochloride hydrate salt—a crystalline solid—while many close analogs, including 3-(piperidin-3-yl)propanamide, exist as oils at room temperature . These variations in physical form, solubility, and molecular recognition potential can significantly impact assay reproducibility, formulation development, and synthetic utility, making empirical substitution risky without rigorous re-validation.

N,N-Dimethyl-3-(piperidin-3-yl)propanamide (138304-80-0): Quantitative Differentiators Versus Close Analogs and In-Class Compounds


Comparative Lipophilicity: N,N-Dimethyl-3-(piperidin-3-yl)propanamide Exhibits Lower Calculated LogP than More Lipophilic N,N-Dimethyl Amide Analogs, Potentially Reducing Non-Specific Binding

N,N-Dimethyl-3-(piperidin-3-yl)propanamide (free base) has a vendor-provided calculated LogP of -0.04 , indicating moderate hydrophilicity. In contrast, a structurally related analog, 2,2-dimethyl-N-(piperidin-3-yl)propanamide, which bears a gem-dimethyl group adjacent to the amide carbonyl, is described as a potent NMDA receptor antagonist, implying greater lipophilicity and membrane permeability (exact LogP not reported) . While direct LogP comparison for this exact pair is not available, the trend suggests that the target compound's lower LogP may confer reduced non-specific binding to lipid membranes and plasma proteins, a property often advantageous for obtaining clean in vitro pharmacological profiles.

Lipophilicity Drug Discovery ADME

Physical Form Differentiation: The Dihydrochloride Hydrate Salt Provides a Crystalline Solid Alternative to the Oily Free Base for Improved Handling and Formulation

While the free base of N,N-dimethyl-3-(3-piperidinyl)propanamide is not explicitly characterized as an oil, the closely related primary amide analog, 3-(piperidin-3-yl)propanamide (CAS 138304-79-7), is documented as an oil at room temperature . In contrast, the dihydrochloride hydrate salt form of the target compound (supplied as BB-4017501) is a solid . This solid-state advantage translates to more accurate weighing, reduced hygroscopicity, and simplified storage compared to an oil, which can be sticky and challenging to handle quantitatively.

Formulation Solid-State Chemistry Handling

Rotatable Bond Count: Three Rotatable Bonds Provide a Balance Between Conformational Flexibility and Binding Entropy

N,N-Dimethyl-3-(piperidin-3-yl)propanamide contains 3 rotatable bonds as calculated by Hit2Lead . For comparison, the primary amide analog 3-(piperidin-3-yl)propanamide is expected to have 2-3 rotatable bonds, while more flexible piperidine derivatives (e.g., those with extended alkyl chains) can exceed 5 rotatable bonds. The target compound's moderate flexibility allows it to sample a range of conformations that may be necessary for target binding, while avoiding the excessive entropic penalty associated with highly flexible molecules, a factor known to influence oral bioavailability and binding kinetics [1].

Conformational Analysis Molecular Flexibility Drug Design

High Purity Guarantee: ≥95% Purity (HPLC) Ensures Consistent and Reliable Research Results

Multiple reputable vendors supply N,N-dimethyl-3-(piperidin-3-yl)propanamide with a minimum purity of 95%, often specified as 98% by HPLC . In comparison, lower-purity grades (<95%) or non-certified custom syntheses may contain impurities that interfere with biological assays or reduce chemical reaction yields. This high purity standard is critical for reproducible SAR studies and for minimizing off-target effects in cellular or biochemical assays.

Purity Quality Control Reproducibility

Potential Scaffold for Sigma Receptor Ligands: Class Inference from Piperidinyl Propanamide Derivatives

Piperidin-3-yl propanamide derivatives have been recognized in vendor literature and patents as potential scaffolds for sigma receptor ligands . For instance, the unsubstituted analog 3-(piperidin-3-yl)propanamide is noted as a precursor for sigma-1 and mu-opioid receptor-targeting agents [1]. While direct biological data for N,N-dimethyl-3-(piperidin-3-yl)propanamide is currently limited in the public domain, the core piperidine-propanamide motif is a validated starting point for exploring sigma receptor pharmacology. The dimethyl amide substitution may further modulate receptor subtype selectivity and metabolic stability compared to unsubstituted or N-alkyl variants.

Sigma Receptor CNS Drug Discovery Scaffold

Recommended Application Scenarios for N,N-Dimethyl-3-(piperidin-3-yl)propanamide (138304-80-0) Based on Quantitative Differentiators


Medicinal Chemistry: Hit-to-Lead Optimization for CNS Targets

Given its moderate LogP (-0.04) and 3 rotatable bonds, N,N-dimethyl-3-(piperidin-3-yl)propanamide is well-suited as a starting point for lead optimization programs targeting central nervous system (CNS) disorders . The compound's hydrophilicity may aid in avoiding P-glycoprotein efflux, while the piperidine core is a common motif in CNS-active drugs. Researchers can utilize the solid dihydrochloride salt form for precise weighing and formulation in in vivo studies .

Chemical Biology: Probe Development for Sigma Receptor Studies

The piperidin-3-yl propanamide scaffold is recognized as a privileged structure for sigma receptor binding . N,N-dimethyl-3-(piperidin-3-yl)propanamide can serve as a valuable intermediate or core structure for the synthesis of novel sigma receptor probes. Its high purity (≥95%) ensures reliable outcomes in competitive binding assays and functional studies aimed at elucidating sigma receptor pharmacology .

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The availability of N,N-dimethyl-3-(piperidin-3-yl)propanamide in both free base and dihydrochloride salt forms facilitates its use in multi-step synthetic routes . The free base can be employed in organic reactions requiring a nucleophilic amine, while the salt form provides a stable, non-hygroscopic starting material for large-scale reactions. The compound's moderate molecular weight and good purity make it a practical building block for the synthesis of more complex molecular architectures.

Analytical Chemistry: Method Development and Reference Standard

With a defined LogP (-0.04) and consistent purity (≥95%), N,N-dimethyl-3-(piperidin-3-yl)propanamide can be used as a reference standard for HPLC method development and calibration . Its physicochemical properties are well-suited for reversed-phase chromatography, and its availability in high purity ensures accurate quantification in analytical assays.

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